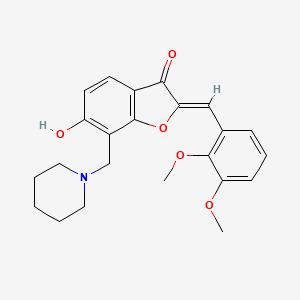

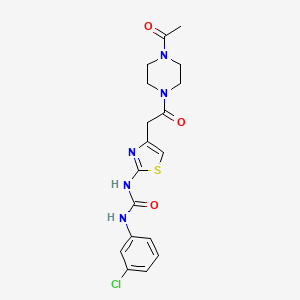

![molecular formula C5H10N2O2 B2935238 methyl N-[(1E)-(dimethylamino)methylidene]carbamate CAS No. 482378-04-1](/img/structure/B2935238.png)

methyl N-[(1E)-(dimethylamino)methylidene]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl N-[(1E)-(dimethylamino)methylidene]carbamate” is an organic compound with the linear formula C5H10N2O2 . It is a derivative of carbamic acid, which is a category of organic compounds with the general formula R2NC(O)OR .

Synthesis Analysis

The synthesis of carbamates, including “methyl N-[(1E)-(dimethylamino)methylidene]carbamate”, can be achieved through several methods. One common method is the reaction of methanol and urea . Another method involves the alcoholysis of carbamoyl chlorides . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis

The molecular structure of “methyl N-[(1E)-(dimethylamino)methylidene]carbamate” is based on its linear formula C5H10N2O2 . The molecule consists of a carbamate group (N-C(O)-O), a methylidene group (CH2), and a dimethylamino group (N(CH3)2) .Chemical Reactions Analysis

Carbamates, including “methyl N-[(1E)-(dimethylamino)methylidene]carbamate”, can participate in various chemical reactions. For instance, they can be formed from the reaction of ammonia with methyl chloroformate or dimethyl carbonate .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Khodairy et al. (2016) introduced N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide and its reactions with substituted anilines to yield a series of derivatives. These compounds were then used to produce triazepines, pyrimidines, and azoles, displaying good antifungal activity, highlighting their potential in pharmaceutical research (Khodairy, Ali, & El-wassimy, 2016).

Pharmacological Applications

Jensen et al. (2004) synthesized carbamoylcholine homologs to study their pharmacology at nicotinic acetylcholine receptors. These compounds showed selectivity for nicotinic over muscarinic receptors, providing insights into the design of selective agonists for neurological research (Jensen et al., 2004).

Chemical Modification of Materials

Sirviö and Heiskanen (2017) utilized a reactive deep eutectic solvent for the modification of wood cellulose fibers to synthesize cellulose methyl carbamate. This process, demonstrating a sustainable method for obtaining novel cellulose materials, has potential applications in various industrial sectors (Sirviö & Heiskanen, 2017).

Catalysis and Organic Reactions

Dhakshinamoorthy et al. (2010) investigated metal organic frameworks as catalysts for the selective N-methylation of aromatic primary amines with dimethyl carbonate. Their research showed that these catalysts are effective in promoting the polymethylation of aromatic amines, offering a green alternative to traditional methods (Dhakshinamoorthy, Álvaro, & García, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl (NE)-N-(dimethylaminomethylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7(2)4-6-5(8)9-3/h4H,1-3H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEYRRTZNCAQEM-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

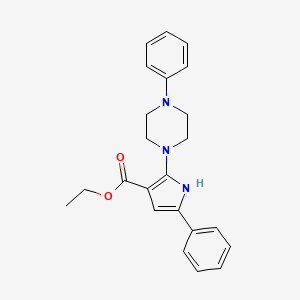

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935156.png)

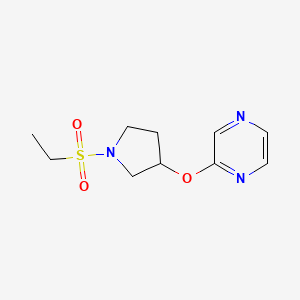

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

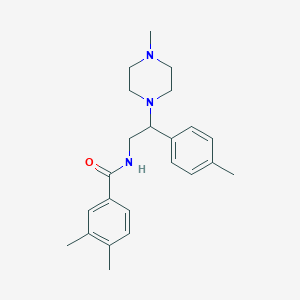

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)

![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2935178.png)